2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
The compound “2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a derivative of pyrido[2,3-d]pyrimidine . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles .
Synthesis Analysis
The synthesis of this compound involves a one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method yields a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a significantly longer C15–N14 bond length (1.420 (2)Å) and a nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°), indicating that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis
The compound is part of a class of compounds that exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity . They can be synthesized via various methods, including formamidine formation followed by selective nucleophilic addition with different primary amines .Physical and Chemical Properties Analysis
The compound forms yellow crystals with a melting point of 217–219 °C . The IR (KBr) values are 1667, 1734, 2887, 2915, 3253, 3360 cm −1 .Scientific Research Applications
Synthetic Methodologies
- The synthesis of erythrinanes via Mn(III)/Cu(II)-mediated oxidative radical cyclization demonstrates the utility of similar compounds in complex organic syntheses, leading to naturally occurring Erythrina alkaloids. This approach highlights the potential for using such compounds in synthetic organic chemistry to construct complex, biologically active molecules (Chikaoka et al., 2003).
Radiolabeling for Imaging
- A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives labeled with fluorine-18 for positron emission tomography (PET) imaging, showcases the application of structurally similar compounds in the development of selective radioligands for imaging translocator proteins, potentially useful in diagnosing and studying diseases (Dollé et al., 2008).
Antimicrobial Activity
- The development of new pyrimidinone and oxazinone derivatives fused with thiophene rings and their evaluation as antimicrobial agents exemplify the potential of such compounds in contributing to the discovery of new antibiotics. This line of research is crucial in addressing the growing concern of antimicrobial resistance (Hossan et al., 2012).
Drug Discovery for Diabetes
- The identification of fused-pyrimidine derivatives as potent and orally active GPR119 agonists, through the optimization of the amino group in the pyrimidine ring, underscores the role of such compounds in the discovery of new therapeutic agents for treating type 2 diabetes mellitus (Negoro et al., 2012).
Anti-angiogenic and Anticancer Properties
- Research on 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones for their anticancer activities, including tubulin-binding and anti-angiogenic effects, indicates the potential of such compounds in the development of pleiotropic anticancer drugs (Gold et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-10-5-9(6-11(7-10)24-2)19-15(21)14-12(3-4-25-14)18(16(19)22)8-13(17)20/h3-7H,8H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUWZWLRDBYBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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